molecular formula C11H18N4O2 B15056283 6-(Methoxymethyl)-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one

6-(Methoxymethyl)-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B15056283
M. Wt: 238.29 g/mol
InChI Key: JFKXHEITTZADNO-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethyl)-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one typically involves the reaction of a pyrimidine derivative with a piperazine derivative under specific conditions. One common method involves the use of a methoxymethylating agent to introduce the methoxymethyl group into the pyrimidine ring. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxymethyl and piperazine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-(Methoxymethyl)-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methoxymethyl)-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxymethyl and piperazine groups contribute to its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Biological Activity

6-(Methoxymethyl)-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one, with the CAS number 1707594-62-4, is a synthetic organic compound belonging to the pyrimidine family. Its molecular formula is C11H18N4O2C_{11}H_{18}N_{4}O_{2}, and it has a molecular weight of 238.29 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

PropertyValue
Molecular FormulaC₁₁H₁₈N₄O₂
Molecular Weight238.29 g/mol
CAS Number1707594-62-4
StructureChemical Structure

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to piperazine derivatives, including this compound. Research indicates that similar compounds exhibit cytotoxic effects on various cancer cell lines, including those from myeloma and leukemia. For instance, molecular docking analyses have shown that these compounds can effectively bind to specific proteins involved in cancer progression, suggesting a mechanism for their anticancer activity .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Apoptosis Induction : Compounds in this class have been shown to increase the expression of apoptosis-promoting genes such as p53 and Bax, leading to programmed cell death in cancer cells.
  • Protein Binding : The ability of these compounds to bind to critical proteins (e.g., JAK/STAT pathways) involved in cell proliferation and survival indicates their potential as therapeutic agents .
  • Molecular Docking : Computational studies have confirmed that these compounds interact with active site residues of target proteins, enhancing their efficacy against cancer cells .

Antimicrobial Activity

In addition to anticancer properties, piperazine derivatives have been evaluated for antimicrobial activity. Studies have shown that various piperazine-based compounds exhibit significant antimicrobial effects against a range of bacterial strains, indicating their potential as antibiotic agents .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are essential for drug development .

Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers synthesized a series of piperazine derivatives and evaluated their effects on leukemia cell lines. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. This study highlights the potential for further exploration of this compound in cancer therapy .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of piperazine derivatives showed that they possess significant activity against Gram-positive and Gram-negative bacteria. The study assessed minimum inhibitory concentrations (MICs) and found that certain modifications to the piperazine ring enhanced antimicrobial potency .

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

6-(methoxymethyl)-3-methyl-2-piperazin-1-ylpyrimidin-4-one

InChI

InChI=1S/C11H18N4O2/c1-14-10(16)7-9(8-17-2)13-11(14)15-5-3-12-4-6-15/h7,12H,3-6,8H2,1-2H3

InChI Key

JFKXHEITTZADNO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N=C1N2CCNCC2)COC

Origin of Product

United States

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